molecular formula C22H17NO B12938461 10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one CAS No. 917970-49-1

10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one

Cat. No.: B12938461
CAS No.: 917970-49-1
M. Wt: 311.4 g/mol
InChI Key: IHRHLELIKONKSP-UHFFFAOYSA-N
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Description

10-(2-Vinylbenzyl)acridin-9(10H)-one is a synthetic organic compound that belongs to the acridine family. Acridines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This compound features a vinylbenzyl group attached to the acridine core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-Vinylbenzyl)acridin-9(10H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with acridin-9(10H)-one and 2-vinylbenzyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The acridin-9(10H)-one is dissolved in DMF, followed by the addition of potassium carbonate and 2-vinylbenzyl chloride. The mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of 10-(2-Vinylbenzyl)acridin-9(10H)-one.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

10-(2-Vinylbenzyl)acridin-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The acridine core can be reduced to form dihydroacridines.

    Substitution: The vinyl group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like thiols or amines under basic conditions.

Major Products Formed

    Epoxides: From oxidation of the vinyl group.

    Dihydroacridines: From reduction of the acridine core.

    Substituted Acridines: From nucleophilic addition to the vinyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a fluorescent probe for studying biological systems.

    Medicine: Potential use as an antimalarial or anticancer agent.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 10-(2-Vinylbenzyl)acridin-9(10H)-one would depend on its specific application:

    Anticancer: It may intercalate into DNA, disrupting replication and transcription.

    Fluorescent Probe: It may bind to specific biomolecules, altering its fluorescence properties.

Comparison with Similar Compounds

Similar Compounds

    Acridin-9(10H)-one: The parent compound without the vinylbenzyl group.

    9-Vinylacridine: Similar structure but lacks the ketone group.

Uniqueness

10-(2-Vinylbenzyl)acridin-9(10H)-one is unique due to the presence of both the vinylbenzyl and acridinone moieties, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

917970-49-1

Molecular Formula

C22H17NO

Molecular Weight

311.4 g/mol

IUPAC Name

10-[(2-ethenylphenyl)methyl]acridin-9-one

InChI

InChI=1S/C22H17NO/c1-2-16-9-3-4-10-17(16)15-23-20-13-7-5-11-18(20)22(24)19-12-6-8-14-21(19)23/h2-14H,1,15H2

InChI Key

IHRHLELIKONKSP-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42

Origin of Product

United States

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